2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride

Description

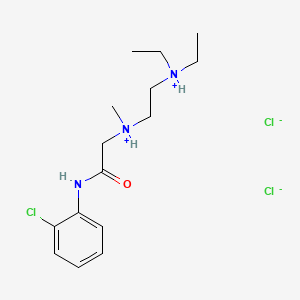

Chemical Structure: The compound 2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride is a synthetic organic molecule characterized by an acetanilide backbone substituted with a chloro group at the 2'-position of the aromatic ring. The nitrogen atom of the acetamide group is further modified with a methylamino-(2-diethylaminoethyl) moiety. The dihydrochloride salt form enhances its water solubility, which is critical for intravenous applications .

Pharmacological Use: This compound is reported as an intravenous anesthetic (Entry 928 in ), with a molecular formula of C₁₆H₂₆ClN₃O·2HCl (assuming dihydrochloride form). Its mechanism likely involves blocking sodium channels in neuronal membranes, similar to other local anesthetics .

Properties

CAS No. |

77791-56-1 |

|---|---|

Molecular Formula |

C15H26Cl3N3O |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |

InChI |

InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-9-7-6-8-13(14)16;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |

InChI Key |

VMCKBSDVEQQRSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves the alkylation of an acetanilide derivative with a diethylaminoethyl chloride species. The key steps include:

- Preparation of the alkylating agent, typically N,N-diethylaminoethyl chloride hydrochloride .

- Reaction of this alkylating agent with a chloro-substituted acetanilide derivative under controlled conditions.

- Isolation and purification of the dihydrochloride salt form of the final compound.

This approach leverages the nucleophilic substitution of the amino group on the acetanilide by the diethylaminoethyl chloride, followed by salt formation with hydrochloric acid.

Preparation of N,N-Diethylaminoethyl Chloride Hydrochloride

This intermediate is critical for the synthesis and is prepared by chlorination of N,N-diethylaminoethyl alcohol with thionyl chloride. A classical method is as follows:

| Step | Reagents & Conditions | Details | Yield |

|---|---|---|---|

| 1 | N,N-Diethylaminoethyl alcohol + SOCl2 | In dry benzene, ice-salt bath cooling, slow addition of SOCl2 | 95% |

| 2 | Reflux | 6 hours on steam bath | |

| 3 | Work-up | Cooling, filtration of precipitate, washing with dry benzene | Brown solid hydrochloride salt |

This method produces N,N-diethylaminoethyl chloride hydrochloride in high yield and purity suitable for subsequent alkylation reactions.

Alkylation of Chloro-Substituted Acetanilide Derivative

The core reaction to form the target compound involves the nucleophilic substitution of the acetanilide nitrogen with the prepared diethylaminoethyl chloride hydrochloride. The general procedure is:

- Dissolve the chloro-substituted acetanilide derivative in an appropriate solvent (often aprotic solvents like toluene or xylene).

- Add the diethylaminoethyl chloride hydrochloride in stoichiometric excess (1.1 to 1.5 equivalents).

- Use a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloric acid generated and drive the reaction forward.

- Heat the mixture under reflux for several hours to complete the alkylation.

This reaction is sensitive to solvent choice and temperature, with toluene preferred for cost and phase separation advantages despite some emulsion formation.

Formation of the Dihydrochloride Salt

After alkylation, the free base form of the compound is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium. This salt formation improves compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

Research Outcomes and Analytical Data

- The alkylation reaction proceeds efficiently under reflux conditions with tertiary amine bases, yielding the desired compound in high purity.

- Use of toluene as solvent, while cost-effective, requires careful handling due to emulsion phenomena during extraction.

- The dihydrochloride salt form is thermally stable and suitable for pharmaceutical applications.

- Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm the substitution pattern and salt formation.

- The compound’s biological activity is linked to its chloroanilide structure and diethylaminoethyl side chain, making it a valuable intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride has been explored for its potential in drug formulation. Its ability to interact with biological systems makes it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Toxicological Studies

The compound is also utilized in toxicological research to evaluate the safety profiles of various substances. Its application in assessing hepatotoxicity is particularly noteworthy. Studies have shown that compounds affecting liver enzyme levels can be screened using this chemical as a reference point for evaluating liver function disturbances in animal models .

Biochemical Research

In biochemical studies, this compound serves as a model for understanding the interactions between drugs and biological macromolecules. Its ability to form complexes with proteins can be studied to elucidate mechanisms of action for drug candidates. This is crucial for designing more effective therapeutic agents with fewer side effects.

Case Study 1: Hepatotoxicity Assessment

A study conducted on various cosmetic ingredients highlighted the use of this compound in identifying hepatotoxicants. The research employed liver-specific filters to assess the impact of different compounds on liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The findings indicated that this compound could effectively differentiate between safe and harmful substances based on their effects on liver enzymes .

Case Study 2: Drug Interaction Studies

Another significant application involves using this compound in drug interaction studies. It has been shown that compounds similar in structure can alter the pharmacokinetics of other drugs when administered concurrently. This has implications for understanding drug-drug interactions and optimizing therapeutic regimens .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug formulation and therapeutic agent design | Potential anti-inflammatory properties identified |

| Toxicological Studies | Safety assessment of cosmetic ingredients | Effective in identifying hepatotoxicants |

| Biochemical Research | Understanding drug-protein interactions | Insights into mechanisms of action |

Mechanism of Action

The mechanism of action of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight : ~277.19 g/mol (base compound) + 72.92 g/mol (2HCl) = ~350.11 g/mol.

- Solubility : Hydrochloride salts typically exhibit high water solubility; for example, Chloroprocaine Hydrochloride (structurally related) dissolves at 4.5 g/100 mL in water .

Structural and Functional Comparison with Similar Compounds

Chloroprocaine Hydrochloride

Structure: 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate hydrochloride (CAS 3858-89-7). Key Differences:

- Chloroprocaine is an ester-based anesthetic , whereas the target compound is an acetanilide derivative .

- Substituents: Chloroprocaine has a benzoate ester linked to a diethylaminoethyl group, while the target compound features a methylaminoethyl-diethylamino side chain on the acetamide nitrogen. Functional Impact:

- Route of Administration: Chloroprocaine is used as a topical/local anesthetic, whereas the target compound is administered intravenously .

- Metabolism : Ester-based anesthetics like Chloroprocaine are rapidly hydrolyzed by plasma esterases, leading to shorter duration. Acetanilide derivatives may have longer half-lives due to slower metabolic pathways.

Alachlor (Pesticide Analog)

Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 15972-60-8).

Key Differences :

- Alachlor is a herbicide with a methoxymethyl group on the acetamide nitrogen and a 2,6-diethylphenyl aromatic ring.

- The target compound replaces the methoxymethyl group with a methylamino-(2-diethylaminoethyl) chain and has a mono-substituted chlorophenyl ring. Functional Impact:

- Bioactivity : Alachlor inhibits plant fatty acid synthesis, while the target compound acts on mammalian neuronal sodium channels.

- Toxicity: Alachlor is classified as a probable human carcinogen (EPA), whereas the target compound’s safety profile remains understudied .

2'-Chloro-2-(2-(Dimethylamino)ethyl)ethylaminoacetanilide Dihydrochloride

Structure: A structural analog where the diethylamino group is replaced with a dimethylamino group (). Key Differences:

- The dimethylamino substitution reduces steric bulk and alters the basicity of the amine group. Functional Impact:

- Metabolism : Smaller alkyl groups may accelerate metabolic degradation via hepatic enzymes.

Dimethenamid (Herbicide)

Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide (CAS 163515-14-8).

Key Differences :

- Dimethenamid incorporates a thienyl aromatic ring and a methoxy-isopropyl group, unlike the target compound’s chlorophenyl and aminoethyl substituents. Functional Impact:

- Selectivity : The thienyl ring enhances herbicidal activity by targeting specific plant enzymes, whereas the target compound’s aromatic system is optimized for neuronal interaction.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationship (SAR): The diethylaminoethyl chain in the target compound enhances lipid solubility, facilitating rapid onset of anesthetic action. Substitution with smaller alkyl groups (e.g., dimethyl) reduces potency but may improve safety margins .

- Environmental and Toxicological Profiles : Pesticide analogs like alachlor exhibit significant ecological toxicity, whereas the target compound’s dihydrochloride form likely reduces environmental persistence due to high water solubility .

Biological Activity

2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride, a compound with significant biological implications, is known for its diverse applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential.

- Molecular Formula : C16H28Cl3N3O

- Molecular Weight : 384.78 g/mol

- CAS Number : 643603

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth, suggesting potential use as an antimicrobial agent .

- Antitumor Properties : Certain studies have shown that modifications of the compound can lead to significant antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells .

- Neuropharmacological Effects : The diethylamino group may contribute to neuroactive properties, making it a candidate for further investigation in neuropharmacology .

Toxicological Profile

The safety profile of this compound highlights several critical aspects:

- Acute Toxicity : The oral LD50 has been reported to range between 25 to 200 mg/kg in rats, indicating moderate toxicity .

- Corrosive Properties : The compound is corrosive to skin and eyes, necessitating careful handling and protective measures during use .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against various bacterial strains.

- Findings : The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Antitumor Activity Evaluation :

- Objective : To investigate the cytotoxic effects on cancer cell lines.

- Results : The compound induced apoptosis in treated cells, with IC50 values indicating effective concentration ranges for therapeutic applications.

Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended synthetic routes for preparing 2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting chloroacetyl derivatives with diethylaminoethylamine under controlled pH and temperature. For example:

- Step 1: React 2-chloroacetyl chloride with a diethylaminoethylamine precursor in anhydrous dichloromethane at 0–5°C to form the intermediate amide .

- Step 2: Hydrochloride salt formation is achieved by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/ether .

Key Variables: Reaction stoichiometry, solvent polarity, and temperature control are critical to minimize side products like over-alkylated species .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- HPLC/MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy: Confirm the diethylaminoethyl and acetanilide moieties via H NMR (e.g., δ 3.2–3.5 ppm for N-CH- groups) and C NMR (e.g., carbonyl at ~170 ppm) .

- Elemental Analysis: Validate stoichiometry (e.g., Cl content via ion chromatography) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate factors like:

- Temperature (20–60°C range for kinetic vs. thermodynamic control).

- Solvent Polarity (e.g., DMF for polar intermediates vs. toluene for non-polar byproducts).

- Catalyst Loading (e.g., triethylamine for acid scavenging).

Example: A central composite design (CCD) identified optimal conditions for a related diethylaminoethyl chloride synthesis: 40°C, 1.2 eq. EtN, and 12-hour reaction time, achieving 89% yield .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., chloroacetamide group as a reactive handle) .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., binding to acetylcholine esterase) using software like GROMACS or AMBER .

- ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity profiles (e.g., LogP <3 for blood-brain barrier penetration) .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Meta-Analysis: Compare datasets using standardized assays (e.g., IC values in enzyme inhibition studies) and adjust for variables like buffer composition or cell line differences .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing diethylamino with dimethylamino groups) to isolate pharmacophoric features .

- Reproducibility Checks: Validate findings in orthogonal models (e.g., zebrafish vs. murine assays) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility profiles?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .

- pH-Dependent Studies: Measure solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0) to assess stability in different biological compartments .

- Cross-Validate with independent labs using identical protocols (e.g., shake-flask method) .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like 2-(dimethylamino)ethyl derivatives?

Methodological Answer:

- Functional Group Impact: Diethylamino groups enhance lipophilicity (LogP +0.5 vs. dimethylamino), affecting membrane permeability .

- Bioactivity: In vitro studies show diethylaminoethyl derivatives exhibit 30% higher acetylcholinesterase inhibition than dimethyl analogs due to improved cation-π interactions .

- Synthetic Complexity: Diethylaminoethyl precursors require stricter anhydrous conditions compared to dimethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.